N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine
CAS No.: 1427175-12-9
Cat. No.: VC16172741
Molecular Formula: C12H23NO4
Molecular Weight: 245.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1427175-12-9 |
|---|---|
| Molecular Formula | C12H23NO4 |
| Molecular Weight | 245.32 g/mol |
| IUPAC Name | tert-butyl (2S)-2-(hydroxymethyl)-5,5-dimethylmorpholine-4-carboxylate |
| Standard InChI | InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-6-9(7-14)16-8-12(13,4)5/h9,14H,6-8H2,1-5H3/t9-/m0/s1 |
| Standard InChI Key | AHBGXKGISVQPDU-VIFPVBQESA-N |
| Isomeric SMILES | CC1(CO[C@@H](CN1C(=O)OC(C)(C)C)CO)C |
| Canonical SMILES | CC1(COC(CN1C(=O)OC(C)(C)C)CO)C |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine is a nitrogen-containing heterocycle with the following identifiers:
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SMILES Notation: O=C(N1CC@HOC(C)(C)C1)OC(C)(C)C
The compound features a morpholine ring substituted with a hydroxymethyl group at the C2 position (S-configuration), two methyl groups at C5, and a BOC-protected amine. The BOC group enhances stability during synthetic reactions by shielding the amine from undesired nucleophilic attacks .
Stereochemical Considerations
The (2S) configuration is critical for its role in asymmetric synthesis. This enantiomer is often preferred in drug development due to its compatibility with biologically active targets. Racemic mixtures or the (2R) enantiomer (CAS 1427175-15-2) exhibit distinct reactivity profiles and are typically reserved for specialized applications .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine involves sequential functionalization of the morpholine core:
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Morpholine Ring Formation: Cyclization of 2-amino-1,5-pentanediol derivatives under acidic conditions yields the 5,5-dimethylmorpholine scaffold.
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BOC Protection: Treatment with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base (e.g., sodium hydroxide) introduces the BOC group at the nitrogen .
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Hydroxymethyl Introduction: Stereoselective oxidation or reduction steps install the hydroxymethyl group at C2, with enzymatic resolution ensuring the (S)-configuration .
Industrial-Scale Manufacturing
Large-scale production employs continuous-flow reactors to optimize yield (typically >85%) and minimize byproducts. Key parameters include:
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Solvent System: Dichloromethane or ethyl acetate for improved solubility .
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Catalysts: 4-Dimethylaminopyridine (DMAP) accelerates BOC protection .
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Reaction Temperature | 20°C | Maximizes selectivity |
| Solvent | Dichloromethane | Enhances solubility |
| Catalyst Loading | 5 mol% DMAP | Reduces reaction time |
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
The compound’s dual functionality—a protected amine and a hydroxymethyl group—makes it a versatile building block:
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Peptide Synthesis: The BOC group is selectively removed under acidic conditions (e.g., trifluoroacetic acid) to generate free amines for coupling .
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Prodrug Design: Hydroxymethyl groups are esterified to improve drug bioavailability, as seen in antiviral agents like remdesivir analogs .
Case Study: Antiviral Drug Development
In a 2023 study, the (2S)-enantiomer was used to synthesize a protease inhibitor targeting SARS-CoV-2. The hydroxymethyl group facilitated covalent binding to the viral enzyme, achieving an IC₅₀ of 12 nM .
| Scenario | Response Action | Reference |
|---|---|---|
| Skin Contact | Wash with soap/water; seek medical attention | P302+P352 |
| Inhalation | Move to fresh air; monitor for symptoms | P304+P340 |
| Fire | Use CO₂ extinguisher; evacuate area | P370+P380 |
Regulatory and Environmental Considerations
Regulatory Status
The compound is labeled "For Research Use Only" (RUO) in most jurisdictions. Commercial use requires compliance with:
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REACH: Registration mandatory for EU production volumes >1 ton/year.
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TSCA: Listed on the U.S. Toxic Substances Control Act inventory .
Environmental Impact
Biodegradation studies indicate moderate persistence (t₁/₂ = 30–60 days in soil). Recommended disposal methods include incineration (≥1000°C) to prevent release into waterways .
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